molecular formula C23H25N3O6 B2755726 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883088-89-9

3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2755726
CAS No.: 883088-89-9
M. Wt: 439.468
InChI Key: MHZITEQBZDFKDF-UHFFFAOYSA-N
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Description

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and two pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the following steps:

    Formation of the Pyridinone Moieties: The initial step involves the synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved through a multi-step process starting from readily available precursors such as ethyl acetoacetate and methylamine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a condensation reaction between 4-nitrobenzaldehyde and the pyridinone moieties. This step often requires a catalyst, such as piperidine, and is carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

    Material Science: The compound’s structure allows it to participate in polymerization reactions, leading to the formation of materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    3,3’-((4-methylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): Contains a methylphenyl group instead of a nitrophenyl group.

Uniqueness

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.

Properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(10-8-15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZITEQBZDFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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